4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline is a complex organic compound that features a benzimidazole moiety, a phenylethenyl group, and a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline typically involves the condensation of 1H-benzimidazole-2-carbaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, leading to inhibition or activation of specific pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: Shares the benzimidazole moiety but lacks the phenylethenyl and dimethylaniline groups.
N,N-dimethylaniline: Contains the dimethylaniline group but lacks the benzimidazole and phenylethenyl groups.
2-phenylethenylbenzimidazole: Contains the benzimidazole and phenylethenyl groups but lacks the dimethylaniline group
Uniqueness
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21N3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21N3/c1-26(2)19-14-12-17(13-15-19)16-20(18-8-4-3-5-9-18)23-24-21-10-6-7-11-22(21)25-23/h3-16H,1-2H3,(H,24,25)/b20-16+ |
InChI Key |
GTVXBBNRUIYXBC-CAPFRKAQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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